molecular formula C17H20ClN3O4 B5822579 N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride

Cat. No.: B5822579
M. Wt: 365.8 g/mol
InChI Key: BBPXULYPGLZOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridinium ring, a carboxamide group, and a dimethoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The purification steps are scaled up accordingly to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride is unique due to its combination of a pyridinium ring, carboxamide group, and dimethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4.ClH/c1-23-15-3-4-16(24-2)14(11-15)12-18-19-17(22)13-5-7-20(8-6-13)9-10-21;/h3-8,11-12,21H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPXULYPGLZOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=[N+](C=C2)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=[N+](C=C2)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.